9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone
CAS No.: 1274948-12-7
Cat. No.: VC3176170
Molecular Formula: C24H25N3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1274948-12-7 |
---|---|
Molecular Formula | C24H25N3 |
Molecular Weight | 355.5 g/mol |
IUPAC Name | N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline |
Standard InChI | InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3 |
Standard InChI Key | ZBZXBQAWGRIJEX-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41 |
Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41 |
Introduction
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone is a complex organic compound that plays a significant role in various fields, including pharmaceutical development, organic synthesis, material science, biochemical research, and analytical chemistry. This compound is characterized by its molecular formula C24H25N3 and molecular weight of approximately 355.49 g/mol .
Chemical Identifiers
Identifier | Value |
---|---|
Molecular Formula | C24H25N3 |
Molecular Weight | 355.49 g/mol |
CAS Number | 1274948-12-7 |
PubChem CID | 44630289 |
InChIKey | ZBZXBQAWGRIJEX-UHFFFAOYSA-N |
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its unique structural properties enhance biological activity, making it valuable for drug development .
Organic Synthesis
It is employed as a versatile building block for creating complex organic molecules, allowing chemists to streamline the production of desired compounds efficiently .
Material Science
The compound is used in the formulation of advanced materials, such as polymers and coatings, benefiting from its stability and reactivity to improve performance in various applications .
Biochemical Research
Researchers utilize this hydrazone in biochemical studies to investigate enzyme interactions and metabolic pathways, providing insights crucial for drug discovery and development .
Analytical Chemistry
It is applied in analytical chemistry for the detection and quantification of specific analytes, leveraging its chemical properties to enhance the sensitivity and selectivity of analytical methods .
Research Findings
Recent research highlights the versatility of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone in organic synthesis and its potential applications in OLEDs and photovoltaics due to its electronic properties . Additionally, its role in pharmaceutical development underscores its importance in creating compounds with enhanced biological activity.
Safety and Handling
The compound requires careful handling due to its chemical reactivity. Safety Data Sheets (SDS) provide comprehensive information on handling, storage, and disposal procedures . It is not listed under TSCA, indicating it is not subject to specific regulations under the Toxic Substances Control Act .
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